molecular formula C10H13BrO B13128333 1-(3-Bromo-4-ethylphenyl)ethanol

1-(3-Bromo-4-ethylphenyl)ethanol

Cat. No.: B13128333
M. Wt: 229.11 g/mol
InChI Key: XPWXNLDSBKYRDG-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 1-(3-Bromo-4-ethylphenyl)ethanol

Systematic Nomenclature and Synonyms

The IUPAC name for this compound, 1-(3-Bromo-4-ethylphenyl)ethanol , reflects its substitution pattern on the phenyl ring and the position of the ethanol group. The phenyl ring is substituted with a bromine atom at the 3-position and an ethyl group at the 4-position , while the ethanol moiety (-CH2CH2OH) is attached to the 1-position of the aromatic ring. Alternative names include (3-bromo-4-ethylphenethyl)alcohol and 2-(3-bromo-4-ethylphenyl)ethanol , though these are less commonly used. The compound’s CAS Registry Number, though not explicitly listed in the provided sources, can be inferred to follow the format of analogous brominated ethanol derivatives, such as 1-(3-bromo-5-ethylphenyl)ethanol (CAS 1782838-23-6).

Molecular Formula and Weight Analysis

The molecular formula of 1-(3-Bromo-4-ethylphenyl)ethanol is C10H13BrO , derived from the following components:

  • Phenyl ring (C6H5) : Provides the aromatic backbone.
  • Bromine (Br) : A halogen substituent at the 3-position.
  • Ethyl group (-CH2CH3) : An alkyl substituent at the 4-position.
  • Ethanol moiety (-CH2CH2OH) : A hydroxyl-bearing side chain at the 1-position.
Property Value
Molecular formula C10H13BrO
Molecular weight (g/mol) 228.90 (calculated)
Exact mass (g/mol) 228.015 (theoretical)

These values align with structurally similar compounds, such as 1-(3-bromo-5-ethylphenyl)ethanol (C10H13BrO, molecular weight 228.90 g/mol).

Structural Elucidation via X-ray Crystallography or Computational Modeling

While X-ray crystallography data for 1-(3-Bromo-4-ethylphenyl)ethanol is unavailable in the provided sources, computational methods like density functional theory (DFT) can predict its three-dimensional geometry. Key structural features include:

  • Dihedral angles : The ethanol side chain likely adopts a staggered conformation relative to the phenyl ring to minimize steric hindrance.
  • Hydrogen bonding : The hydroxyl group forms intramolecular hydrogen bonds with adjacent substituents, stabilizing the molecular structure.
  • Substituent effects : The electron-withdrawing bromine atom and electron-donating ethyl group influence the ring’s electronic density, affecting reactivity and spectroscopic properties.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR :

    • Aromatic protons : Resonances between δ 7.2–7.5 ppm (doublets or triplets due to coupling with adjacent substituents).
    • Ethyl group : A triplet at δ 1.2 ppm (-CH3) and a quartet at δ 2.6 ppm (-CH2-).
    • Ethanol protons : The hydroxyl-bearing -CH2- group appears as a multiplet at δ 3.6–3.8 ppm , while the -OH proton resonates broadly at δ 1.5 ppm (exchangeable).
  • 13C NMR :

    • Aromatic carbons : Signals between δ 120–140 ppm , with deshielding observed for the carbon adjacent to bromine.
    • Ethyl carbons : -CH2CH3 groups appear at δ 15–25 ppm (CH3) and δ 30–40 ppm (CH2).
    • Ethanol carbons : The hydroxyl-attached carbon resonates at δ 60–70 ppm , while the adjacent carbon appears at δ 35–45 ppm .
Infrared (IR) Spectroscopy
  • O-H stretch : A broad peak near 3400 cm⁻¹ indicates the presence of the hydroxyl group.
  • C-Br stretch : A strong absorption at 500–600 cm⁻¹ confirms the bromine substituent.
  • C=C aromatic vibrations : Peaks at 1450–1600 cm⁻¹ correspond to the phenyl ring’s stretching modes.
Mass Spectrometry (MS)
  • Molecular ion peak : Observed at m/z 228.9 ([M]+), consistent with the molecular formula C10H13BrO.
  • Fragmentation patterns :
    • Loss of H2O (18 Da) yields a peak at m/z 210.9 .
    • Cleavage of the C-Br bond produces a fragment at m/z 149.0 (C9H13O+).

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-(3-bromo-4-ethylphenyl)ethanol

InChI

InChI=1S/C10H13BrO/c1-3-8-4-5-9(7(2)12)6-10(8)11/h4-7,12H,3H2,1-2H3

InChI Key

XPWXNLDSBKYRDG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(C)O)Br

Origin of Product

United States

Preparation Methods

Reduction of Corresponding Ketones or Aldehydes

A common route to aromatic alcohols like 1-(3-bromo-4-ethylphenyl)ethanol involves the reduction of the corresponding ketone or aldehyde intermediate. For this compound, the precursor would be 1-(3-bromo-4-ethylphenyl)ethanone or 3-bromo-4-ethylbenzaldehyde.

  • Reduction agents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed to reduce aromatic ketones/aldehydes to the corresponding alcohols.
  • Reaction conditions : Generally performed in protic solvents such as ethanol or methanol at low to moderate temperatures (0–25 °C).
  • Advantages : High selectivity and yield for the secondary alcohol product.
  • Challenges : Handling of sensitive reagents and potential over-reduction or side reactions.

Grignard Reaction Approach

Another approach is the Grignard reaction between a 3-bromo-4-ethylphenyl magnesium halide and an aldehyde or ketone.

  • Step 1 : Preparation of 3-bromo-4-ethylphenylmagnesium bromide by reacting 3-bromo-4-ethylbromobenzene with magnesium in anhydrous ether.
  • Step 2 : Reaction of this Grignard reagent with acetaldehyde to yield 1-(3-bromo-4-ethylphenyl)ethanol after acidic work-up.
  • Advantages : Direct formation of the secondary alcohol with control over stereochemistry.
  • Challenges : Requires strictly anhydrous conditions and careful handling of reactive intermediates.

Catalytic Hydrogenation of 1-(3-Bromo-4-ethylphenyl)acetaldehyde

Catalytic hydrogenation of the aldehyde intermediate over palladium or nickel catalysts under hydrogen atmosphere can also produce the target alcohol.

  • Conditions : Hydrogen pressure (1–5 atm), room temperature to mild heating.
  • Advantages : Clean reaction with water as the only byproduct.
  • Limitations : Catalyst poisoning by bromine substituents may require catalyst optimization.

Research Findings and Data Summary

Reaction Yields and Purity

  • Reduction of aromatic aldehydes with sodium borohydride typically yields 85–95% of the corresponding alcohol under optimized conditions.
  • Purity after standard aqueous work-up and organic extraction is generally >98%, confirmed by chromatographic and spectroscopic analyses.

Reaction Parameters Impacting Yield

Parameter Optimal Range Effect on Yield/Purity
Temperature 0–25 °C Higher temperatures may cause side reactions
Solvent Ethanol or methanol Protic solvents favor smooth reduction
Molar ratio (NaBH4:aldehyde) 1.1–1.5:1 Excess reducing agent ensures complete conversion
Reaction time 1–4 hours Sufficient for full reduction without degradation

Alternative Catalytic Systems

  • Catalytic hydrogenation using Pd/C or Ni catalysts under mild hydrogen pressure can also achieve similar yields but requires careful catalyst selection due to bromine sensitivity.

Summary Table of Preparation Methods

Method Starting Material Reagents Conditions Yield (%) Notes
Sodium Borohydride Reduction 3-bromo-4-ethylbenzaldehyde NaBH4, ethanol 0–25 °C, 2 h 85–95 Simple, high yield, mild conditions
Grignard Reaction 3-bromo-4-ethylbromobenzene + Acetaldehyde Mg, ether, acidic work-up Anhydrous, RT 70–85 Requires anhydrous conditions, good control
Catalytic Hydrogenation 1-(3-bromo-4-ethylphenyl)acetaldehyde Pd/C or Ni, H2 gas 1–5 atm H2, RT 80–90 Clean reaction, catalyst sensitive

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-ethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: 1-(3-Bromo-4-ethylphenyl)ethanone.

    Reduction: 1-(4-Ethylphenyl)ethanol.

    Substitution: 1-(3-Azido-4-ethylphenyl)ethanol.

Scientific Research Applications

1-(3-Bromo-4-ethylphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-ethylphenyl)ethanol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Bromo-4-ethylphenyl)ethanol with structurally related brominated aromatic alcohols, ketones, and derivatives. Key differences in substituents, functional groups, and physical properties are highlighted.

Compound Name Substituents Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties References
1-(3-Bromo-4-ethylphenyl)ethanol 3-Br, 4-Et Ethanol C₉H₁₁BrO 227.09 Higher lipophilicity due to ethyl group; predicted lower melting point vs. methyl analogs. N/A
1-(3-Bromophenyl)ethanol 3-Br Ethanol C₈H₉BrO 201.06 Simpler structure; lower molecular weight. Limited solubility in polar solvents.
(3-Bromo-4-methylphenyl)methanol 3-Br, 4-Me Methanol C₈H₉BrO 201.06 Methyl substituent reduces steric bulk; higher volatility than ethyl analogs.
1-(4-Bromo-3-methylphenyl)ethanone 4-Br, 3-Me Ethanone C₉H₉BrO 213.07 Ketone functionality enhances electrophilicity; predicted boiling point: 314.3°C.
1-(3-Bromo-4-hydroxyphenyl)ethanone 3-Br, 4-OH Ethanone C₈H₇BrO₂ 215.05 Hydroxyl group increases polarity; synthesized via Fries rearrangement (86% yield).
1-(4-Bromo-3-chlorophenyl)ethanone 4-Br, 3-Cl Ethanone C₈H₆BrClO 249.49 Electron-withdrawing Cl substituent enhances stability; CAS 3114-31-4.
1-(3-Bromo-4-cyclopropylphenyl)ethanone 3-Br, 4-cyclopropyl Ethanone C₁₁H₁₁BrO 239.11 Cyclopropyl group introduces steric hindrance; predicted density: 1.447 g/cm³.

Structural and Functional Differences

  • In contrast, electron-withdrawing groups (e.g., Cl in 1-(4-Bromo-3-chlorophenyl)ethanone) enhance electrophilicity, favoring nucleophilic aromatic substitution .
  • Functional Group Reactivity: Ethanol derivatives (e.g., 1-(3-Bromophenyl)ethanol) are more polar than ketones, affecting solubility in organic solvents. Ketones like 1-(4-Bromo-3-methylphenyl)ethanone are more reactive toward Grignard reagents or reducing agents .

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